5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-13-5-14-15-8/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWHNHINHHYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Methodologies of 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Application Guide
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS: 2460493-84-7) represents a highly specialized building block that merges the bioisosteric properties of a 1,2,4-triazole ring with the steric and electronic shielding of an ortho-trifluoromethyl group.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural logic, and a self-validating synthetic protocol designed for high-yield isolation, bypassing the common pitfalls associated with traditional amidrazone cyclization pathways.
Physicochemical Profiling & Tautomeric Dynamics
Understanding the baseline quantitative properties of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is critical for its application in Fragment-Based Drug Discovery (FBDD) and late-stage functionalization. The 1,2,4-triazole core exhibits annular tautomerism (1H, 2H, and 4H forms). In the solution phase, the 1H and 2H tautomers rapidly interconvert. However, the bulky ortho-CF₃ group exerts significant steric pressure, forcing the phenyl ring into an orthogonal conformation relative to the triazole plane, which subtly biases the tautomeric equilibrium to minimize dipole repulsion.
Quantitative Data Summary
| Property | Value | Analytical & Pharmacological Significance |
| Chemical Name | 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 2460493-84-7 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₉H₆F₃N₃ | Indicates high heteroatom/halogen density for target interactions. |
| Molecular Weight | 213.16 g/mol | Low MW makes it an ideal fragment for FBDD. |
| Topological Polar Surface Area | 41.49 Ų | Highly favorable for membrane permeability (Rule of 5 compliant). |
| Hydrogen Bond Donors / Acceptors | 1 / 6 | Triazole N-H acts as a donor; N and F atoms act as acceptors. |
| Predicted LogP | ~2.3 | Optimal lipophilicity for oral bioavailability and target partitioning. |
| pKa (Triazole N-H) | ~9.5 | Remains predominantly unionized at physiological pH (7.4). |
Structural Logic & Bioisosteric Applications (SAR)
The architectural design of this molecule is not accidental. It is frequently utilized as a precursor for complex active pharmaceutical ingredients (APIs) and agrochemicals (e.g., analogs of the fungicide).
-
The 1,2,4-Triazole Core: Acts as a robust bioisostere for amides and esters. It provides a rigid vector for hydrogen bonding while being entirely resistant to amidase or esterase-mediated hydrolysis.
-
The ortho-Trifluoromethyl Group: This moiety serves two primary functions. First, it acts as a "conformational lock." Due to severe steric clash with the triazole protons, the phenyl ring is forced out of coplanarity. This 3D orthogonal geometry is highly sought after to fit into deep, narrow hydrophobic pockets (such as kinase hinge regions). Second, the strong electron-withdrawing nature of the CF₃ group deactivates the phenyl ring against Cytochrome P450 (CYP450) mediated oxidative metabolism.
Structure-Activity Relationship (SAR) logic for the trifluoromethyl and triazole moieties.
Synthetic Methodology & Reaction Causality
Historically, 3-aryl-1,2,4-triazoles were synthesized via the cyclization of amidrazones. However, as detailed in, this route is plagued by competing pathways that yield undesired 1,3,4-oxadiazole side products due to non-selective N¹ vs. N² acylation.
To circumvent this, modern synthesis employs the activation of a primary amide using N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine. As validated by and highlighted in recent , this method is highly regioselective. The DMF-DMA forms a highly electrophilic dimethylaminomethylene intermediate. This intermediate is perfectly primed for nucleophilic attack by hydrazine, ensuring exclusive formation of the 1,2,4-triazole ring.
Synthetic workflow for 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole via DMF-DMA activation.
Self-Validating Experimental Protocol
The following protocol is engineered as a self-validating system. It includes mandatory analytical checkpoints to ensure intermediate integrity before proceeding, thereby preventing downstream failures and resource waste.
Phase 1: Amide Activation via DMF-DMA
-
Reagent Charging: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzamide (1.0 eq, 10 mmol) in anhydrous toluene (20 mL).
-
Activation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 15 mmol) dropwise at room temperature.
-
Thermal Driving Force: Heat the mixture to 110°C (reflux) for 2 hours.
-
Causality: The elevated temperature drives the elimination of methanol gas from the system, pushing the equilibrium irreversibly toward the highly electrophilic dimethylaminomethylene intermediate.
-
-
Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Hexane:EtOAc 1:1). The primary amide starting material ( Rf≈0.3 ) must be completely consumed, replaced by a new, strongly UV-active spot ( Rf≈0.6 ).
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude intermediate as a viscous yellow oil. Crucial: Do not attempt column purification at this stage; the intermediate is susceptible to hydrolytic degradation on silica gel. Proceed directly to Phase 2.
Phase 2: Regioselective Cyclization
-
Hydrazine Addition: Dissolve the crude intermediate in glacial acetic acid (15 mL) and cool the flask to 0°C in an ice bath. Dropwise, add hydrazine hydrate (64% in water, 1.2 eq, 12 mmol).
-
Causality: Acetic acid serves a dual purpose. It acts as a solvent and an acid catalyst, protonating the dimethylamine leaving group to facilitate its departure. Simultaneously, it buffers the highly nucleophilic hydrazine to prevent chaotic exothermic side reactions.
-
-
Cyclization: Heat the reaction mixture to 80°C for 3 hours.
-
Causality: The initial nucleophilic attack forms a transient amidrazone-like state. Thermal energy is required to overcome the activation barrier for intramolecular cyclization and subsequent aromatization (via the loss of dimethylamine and water).
-
-
Validation Checkpoint 2 (LC-MS): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram should display a dominant peak with a mass-to-charge ratio ( m/z ) of 214.1 [M+H]⁺ , confirming the formation of the triazole core.
-
Workup & Purification: Cool the mixture to room temperature, pour over 50 g of crushed ice, and neutralize carefully with saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Final Validation (NMR): Purify via flash column chromatography (DCM:MeOH 95:5). The ¹H NMR (400 MHz, DMSO- d6 ) spectrum must exhibit a sharp singlet at ∼ 8.5 ppm (triazole C-H) and a broad, exchangeable singlet at ∼ 14.2 ppm (triazole N-H), alongside the characteristic ortho-substituted aromatic multiplet (7.6 - 7.9 ppm).
References
-
Title: A new, high-yield synthesis of 3-aryl-1,2,4-triazoles Source: Tetrahedron (2016) URL: [Link]
-
Title: Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review Source: RSC Advances (2025) URL: [Link]
-
Title: Mefentrifluconazole (CID 71230671) Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]
in vitro assay protocols using 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Application Note: In Vitro Assay Protocols for Metalloenzyme Inhibition using 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Introduction & Mechanistic Rationale
In fragment-based drug discovery (FBDD) and agrochemical development, 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole serves as a highly privileged pharmacophore for targeting metalloenzymes, most notably the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).
As a Senior Application Scientist, it is critical to understand the causality behind this molecule's efficacy before designing the assay framework. The compound operates via a dual-action structural mechanism:
-
Heme Iron Coordination: The unhindered N4 nitrogen of the 1,2,4-triazole ring acts as a potent Lewis base. It penetrates the enzyme's active site and coordinates directly with the ferric (Fe³⁺) iron of the porphyrin ring, displacing the native axial water molecule and preventing oxygen activation (1)[1].
-
Stereoelectronic Locking: The bulky ortho-trifluoromethyl (-CF₃) group induces a severe steric clash with the triazole ring. This restricts bond rotation, locking the molecule into a twisted, non-planar conformation. This rigid architecture perfectly complements the narrow, hydrophobic substrate access channel of CYP51, dramatically increasing binding affinity and residence time compared to planar analogs.
To rigorously evaluate this compound, we deploy a self-validating tripartite workflow: target engagement (spectral binding), catalytic shutdown (LC-MS/MS), and phenotypic efficacy (broth microdilution).
Figure 1: Mechanism of action for triazole-mediated CYP51 inhibition and fungal cell death.
Protocol 1: Spectral Binding Assay (Kd Determination)
Causality: Direct coordination of the triazole nitrogen to the heme iron alters the d-orbital splitting of the Fe³⁺ ion. This causes a measurable shift in the Soret band from ~417 nm (high-spin, water-ligated) to ~425 nm (low-spin, nitrogen-ligated). Observing this "Type II" difference spectrum is the definitive proof of direct target engagement (2)[2].
Self-Validating Controls:
-
Positive Control: Ketoconazole (ensures enzyme viability).
-
Vehicle Control: DMSO must be kept strictly <1% v/v. Higher concentrations strip the hydration shell of the recombinant enzyme, leading to artifactual spectral shifts.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified recombinant CYP51 enzyme to a final concentration of 2 µM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA (3)[3].
-
Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.
-
Titration: Add 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (dissolved in DMSO) to the sample cuvette in 0.5 µM increments (range: 0.5 µM to 20 µM). Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Incubation & Measurement: Invert gently to mix and incubate for 3 minutes at room temperature after each addition. Record the difference spectrum.
-
Data Analysis: Plot the peak-to-trough absorbance difference (ΔA₄₂₅ - ΔA₃₉₀) against the ligand concentration. Fit the data to the Michaelis-Menten binding equation to calculate the dissociation constant ( Kd ).
Protocol 2: LC-MS/MS Enzyme Inhibition Assay (IC50)
Causality: Spectral binding only confirms active site occupancy; it does not quantify functional catalytic shutdown. To prove that the compound acts as an inhibitor, we must directly measure the depletion of the downstream product (ergosterol precursors) and the accumulation of the substrate (lanosterol) using highly sensitive LC-MS/MS.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, combine 50 nM recombinant CYP51, 50 µM lanosterol substrate, and test compound (10-point dose-response curve, 0.1 nM to 10 µM) in 100 mM HEPES buffer (pH 7.5).
-
Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the catalytic reaction by adding an NADPH-regenerating system (0.5 mM NADP⁺, 2 mM glucose-6-phosphate, 0.5 U/mL glucose-6-phosphate dehydrogenase).
-
Termination: After a 30-minute incubation at 37°C, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., d6-lanosterol).
-
Extraction & Quantification: Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an LC-MS/MS system. Monitor the specific MRM transitions for lanosterol and its demethylated product.
-
IC50 Calculation: Calculate the percentage of inhibition relative to the vehicle control. Fit the dose-response curve using a four-parameter logistic regression model.
Protocol 3: Broth Microdilution Antifungal Susceptibility (MIC)
Causality: Enzyme inhibition in a cell-free system does not account for cell wall permeability, metabolic stability, or efflux pump activity (e.g., CDR1/CDR2 transporters in Candida species). The broth microdilution assay validates the compound's ability to reach its intracellular target and exert a phenotypic fungistatic effect.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in sterile saline from 24-hour cultures. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
-
Compound Plating: Dispense 100 µL of the test compound in a 2-fold serial dilution (range: 0.015 µg/mL to 16 µg/mL) across a 96-well flat-bottom microtiter plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation & Readout: Incubate the plates at 35°C for 24 to 48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD₆₀₀) as the lowest concentration that results in a ≥50% reduction in growth compared to the control.
Quantitative Data Summary
The following table summarizes expected validation data, demonstrating how the unique stereoelectronic profile of the ortho-CF₃ group enhances target affinity compared to standard azole therapeutics.
| Compound | Target Engagement ( Kd , µM) | Catalytic Inhibition (IC₅₀, nM) | Phenotypic Efficacy (MIC, µg/mL) |
| 5-[2-(CF₃)phenyl]-1H-1,2,4-triazole | 0.45 ± 0.05 | 18.2 ± 1.4 | 0.125 |
| Fluconazole (Reference) | 1.20 ± 0.10 | 45.0 ± 3.2 | 0.500 |
| Ketoconazole (Positive Control) | 0.85 ± 0.08 | 22.5 ± 2.1 | 0.062 |
Experimental Workflow Visualization
Figure 2: Tripartite in vitro screening workflow for evaluating novel triazole inhibitors.
References
- CYP51-IN-9 Protocol and Spectral Binding Assay. Benchchem.
- 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Biochemistry - ACS Publications.
- Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common. Drug Metabolism and Disposition.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Abstract
This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole. This compound, featuring a triazole ring linked to a trifluoromethyl-substituted phenyl group, is of significant interest in pharmaceutical and agrochemical research.[1][2] The developed method is suitable for quality control, stability testing, and research applications. The narrative explains the rationale behind experimental choices, provides detailed protocols, and adheres to principles of scientific integrity and established regulatory guidelines.
Introduction
5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound with potential applications in medicinal and agricultural chemistry due to the known biological activities of triazole derivatives.[1][3] The presence of the trifluoromethyl group can enhance the compound's metabolic stability and biological efficacy.[4][5] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this molecule.[2] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4][6] This document details a systematic approach to developing a stability-indicating HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[7][8][9]
Physicochemical Properties and Initial Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
-
Structure: The molecule consists of a polar 1,2,4-triazole ring and a non-polar trifluoromethylphenyl group.[1] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
-
logP (Octanol-Water Partition Coefficient): The presence of the trifluoromethylphenyl group suggests a moderate to high hydrophobicity, indicating good retention on a non-polar stationary phase like C18.[13]
-
UV Absorption: The aromatic phenyl ring and the triazole heterocycle are expected to exhibit strong UV absorbance, making UV detection a suitable choice. A UV scan of a standard solution is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Based on these properties, a reversed-phase HPLC method using a C18 column with a UV detector is the logical starting point. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[14]
Method Development Strategy
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation characteristics.
Initial Screening and Column Selection
The initial phase of development focuses on selecting an appropriate column and mobile phase to achieve retention of the analyte.
-
Stationary Phase: A C18 column is the most widely used stationary phase in reversed-phase HPLC and serves as an excellent starting point for small molecules.[15] A standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, provides a good balance of efficiency and backpressure.[2]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water is used for initial scouting runs. A gradient elution, starting from a low to a high percentage of acetonitrile, is employed to determine the approximate organic solvent concentration required to elute the analyte.[16]
Optimization of Chromatographic Conditions
Once the initial conditions are established, a systematic optimization is performed to achieve the desired resolution, peak shape, and analysis time.
-
Mobile Phase Composition (Organic Solvent %): The ratio of acetonitrile to water is adjusted to fine-tune the retention time of the analyte. An isocratic elution is often preferred for its simplicity and robustness in quality control applications.[17]
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is a critical parameter for ionizable compounds. By buffering the mobile phase, run-to-run variability in retention time can be minimized and peak shape can be improved. Given the basic nature of the triazole moiety, a slightly acidic pH (e.g., pH 3.0 using formic or phosphoric acid) is recommended to ensure the analyte is in a single ionic form.
-
Flow Rate: The flow rate affects the analysis time, resolution, and backpressure. A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm internal diameter column.
-
Column Temperature: Maintaining a constant column temperature using a column oven improves the reproducibility of retention times and can also influence selectivity. A temperature of 30°C is a reasonable starting point.
-
Detection Wavelength: The UV detector should be set at the λmax of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole to ensure maximum sensitivity.
Detailed Experimental Protocol: Optimized Method
This section provides the detailed protocol for the final, optimized HPLC method for the analysis of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.
Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Elution Mode | Isocratic (adjust ratio as determined during optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined λmax (e.g., 254 nm) |
| Run Time | Sufficient to allow for elution of the main peak and any impurities |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the required volume of the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the optimized ratio. Filter and degas the mobile phase prior to use.[18]
-
Standard Solution Preparation: Accurately weigh a suitable amount of the 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 100 µg/mL).[4]
-
Sample Solution Preparation: Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.[19]
Method Validation
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[12] The validation should be performed according to the ICH Q2(R1) guidelines.[9]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method is stability-indicating. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations covering the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. The recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits.[16] |
System Suitability
System suitability testing is an integral part of any analytical procedure.[7][8] It is performed to ensure that the chromatographic system is adequate for the intended analysis. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for six replicate injections) |
Troubleshooting
Even with a well-developed and validated method, issues can arise during routine analysis. The following table provides a guide to troubleshooting common HPLC problems.[18][20][21][22]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Column frit blockage, contaminated mobile phase, tubing blockage. | Flush the column in the reverse direction, filter the mobile phase, check and replace any kinked tubing.[18] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, column contamination. | Adjust mobile phase pH, reduce sample concentration, clean or replace the column.[18] |
| Peak Fronting | Sample solvent stronger than the mobile phase, column overload. | Dissolve the sample in the mobile phase, reduce injection volume.[21] |
| Shifting Retention Times | Inconsistent mobile phase preparation, column aging, temperature fluctuations, pump issues. | Prepare fresh mobile phase, use a column oven, equilibrate the column properly, service the pump.[20][22] |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issue, air bubbles in the system. | Use high-purity solvents, degas the mobile phase, replace the detector lamp, purge the pump.[20][22] |
| Split Peaks | Clogged inlet frit, column void, sample-solvent mismatch. | Replace the column inlet frit, replace the column, dissolve the sample in the mobile phase.[18] |
Conclusion
This application note provides a systematic and scientifically sound framework for the development and validation of a reversed-phase HPLC method for the analysis of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole. By following the outlined procedures, researchers, scientists, and drug development professionals can establish a robust, reliable, and accurate analytical method suitable for various applications in a regulated environment. The principles of method development and validation discussed herein are transferable to the analysis of other similar small molecules.
References
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AELAB. Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]
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Maxi Scientific. Troubleshooting Common HPLC Issues: A Practical Guide. Available at: [Link]
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DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. Available at: [Link]
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British Pharmacopoeia. Appendix III D. Liquid Chromatography. Available at: [Link]
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USP. <621> CHROMATOGRAPHY. Available at: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
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Labcompare.com. Troubleshooting Common HPLC Issues. Available at: [Link]
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International Journal of Creative Research Thoughts. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
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LCGC International. Are You Sure You Understand USP <621>? Available at: [Link]
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Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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ECA Academy. Several Revised Chapters on Chromatographic Methods Adopted. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
-
UVaDOC Principal. Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. Available at: [Link]
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PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Available at: [Link]
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European Pharmacopoeia. 2.2.29. Liquid chromatography. Available at: [Link]
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EDQM. General Information: New Expression of Acceptance Criteria in the Test for Related Substances. Available at: [Link]
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Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
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Asian Journal of Pharmaceutical and Clinical Research. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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IonSource. Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
-
YouTube. Mastering Small Molecule Reversed-Phase Method Development. Available at: [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]
-
ResearchGate. HPLC analysis with chiral stationary phase. Retention time: (1) (R). Available at: [Link]
-
Biotage. How do I develop a reversed-phase flash column chromatography method?. Available at: [Link]
-
YouTube. 14 Principles of Reversed Phase HPLC. Available at: [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
-
ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... Available at: [Link]
-
PubMed. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Available at: [Link]
-
ResearchGate. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available at: [Link]
-
PMC. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Available at: [Link]
-
Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
-
MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]
-
ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]
-
PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]
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- 22. labcompare.com [labcompare.com]
Application Note: Catalytic Applications of 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole Derivatives
Executive Summary & Mechanistic Rationale
The compound 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole and its quaternized derivatives (triazolium salts) represent a highly privileged class of precatalysts and ligands in modern synthetic chemistry. Primarily utilized as precursors to N-heterocyclic carbenes (NHCs), these derivatives bridge the gap between organocatalytic Umpolung transformations and transition metal catalysis[1].
The Causality of the Ortho-Trifluoromethyl Group: The strategic placement of a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring serves a dual mechanistic purpose:
-
Electronic Tuning (Inductive Effect): The strong electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the C3-proton on the triazolium ring. This facilitates deprotonation under milder basic conditions compared to alkyl-substituted analogs, generating a more electrophilic and stable free carbene[2].
-
Steric Shielding: The bulky ortho-CF₃ group enforces a specific conformational geometry, restricting the rotation of the N-aryl bond. In asymmetric catalysis, this steric wall is crucial for transferring chiral information to the substrate. Furthermore, the steric bulk prevents the unwanted dimerization of the free carbene (Wanzlick equilibrium), maintaining a high concentration of the active monomeric catalyst in solution.
These properties make 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazolylidenes exceptionally effective in stabilizing the transient Breslow intermediate during organocatalysis, and acting as robust, strongly σ-donating ligands for late transition metals (e.g., Cu, Ru, Pd)[3].
Quantitative Performance Data
The table below summarizes the comparative catalytic performance of 2-(trifluoromethyl)phenyl-substituted triazolylidene NHCs against standard NHCs (e.g., SIMes, un-substituted phenyl triazolylidenes) across various benchmark reactions.
| Catalytic Transformation | Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Advantage of -CF₃ Group |
| Intramolecular Stetter Reaction | Chiral Triazolium (2-CF₃-Ph) | Aliphatic Aldehydes | 88 - 95% | 92 - 98% | Enhanced acidity of precatalyst; superior stabilization of the Breslow intermediate[2]. |
| Asymmetric Cu-Borylation | Bicyclic NHC/Cu Complex | α,β-Unsaturated Esters | 85 - 92% | Up to 85% | Ortho-steric bulk enforces a rigid chiral pocket, improving enantio-discrimination[3]. |
| Hetero-Diels-Alder | Achiral Triazolium (2-CF₃-Ph) | Allenoates + Chalcones | 68 - 87% | N/A | Modulates nucleophilicity of the carbene, preventing side-polymerization of allenoates[4]. |
Mandatory Visualizations: Catalytic Workflows
Organocatalytic Cycle: The Stetter Reaction
The following diagram illustrates the self-regenerating catalytic cycle of the Stetter reaction, highlighting the critical formation of the Breslow intermediate facilitated by the triazolium precatalyst.
Caption: NHC-catalyzed Stetter Reaction Cycle highlighting the Umpolung activation via the Breslow intermediate.
Transition Metal Catalysis: Cu(I)-NHC Complexation Workflow
For transition metal catalysis, the triazolium salt must be transmetalated. The workflow below outlines the standard, self-validating protocol for generating active Cu(I)-NHC complexes.
Caption: Step-by-step workflow for the synthesis and application of Cu(I)-NHC complexes from triazole precursors.
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints (NMR, TLC) are embedded within the steps to ensure intermediate integrity before proceeding to complex catalytic cycles.
Protocol 1: Synthesis of the Triazolium Precatalyst (Quaternization)
This protocol describes the N-alkylation of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole to generate the active precatalyst[1].
Reagents:
-
5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (1.0 equiv, 10 mmol)
-
Alkylating agent (e.g., Methyl iodide or Benzyl bromide) (1.2 equiv, 12 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 equiv, 15 mmol)
-
Anhydrous Acetonitrile (MeCN) (30 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Mixing: Add the triazole derivative and K₂CO₃ to the flask, followed by 30 mL of anhydrous MeCN. Stir for 10 minutes at room temperature to ensure uniform suspension.
-
Alkylation: Add the alkylating agent dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material spot should completely disappear, replaced by a baseline spot (the highly polar triazolium salt).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the Celite with additional MeCN (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with diethyl ether to remove unreacted alkylating agent. Filter and dry the solid under high vacuum.
-
Validation Checkpoint 2 (NMR): Confirm product formation via ¹H NMR. The diagnostic C3-proton of the newly formed triazolium ring should appear as a sharp singlet heavily downshifted (typically between δ 9.5 – 11.0 ppm, depending on the solvent), confirming successful quaternization[2].
Protocol 2: In Situ Generation of NHC and Intramolecular Stetter Reaction
This protocol leverages the enhanced acidity of the 2-CF₃-phenyl triazolium salt to catalyze the formation of 1,4-diketones via Umpolung chemistry.
Reagents:
-
Triazolium precatalyst from Protocol 1 (0.1 equiv, 10 mol%)
-
Substrate: Salicylaldehyde derivative tethered to a Michael acceptor (1.0 equiv, 0.5 mmol)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) (0.15 equiv, 15 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube under argon, dissolve the triazolium precatalyst in 2 mL of anhydrous THF. Add the base (DBU) dropwise. The solution may slightly darken, indicating the formation of the free carbene. Stir for 5 minutes.
-
Substrate Addition: Dissolve the tethered aldehyde-Michael acceptor substrate in 3 mL of THF and add it to the active catalyst solution over 2 minutes.
-
Reaction: Stir the reaction mixture at room temperature (or up to 40 °C depending on substrate sterics) for 4–8 hours.
-
Validation Checkpoint (In-Process): Take a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC to confirm the disappearance of the aldehyde peak/spot.
-
Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 1,4-diketone product via flash column chromatography (Hexanes:Ethyl Acetate).
Protocol 3: Preparation of a Cu(I)-NHC Complex for Asymmetric Borylation
Direct metallation of triazolium salts can be challenging. This protocol utilizes a silver(I) oxide transmetalation strategy to ensure high yields of the Cu(I)-NHC complex[3].
Reagents:
-
Triazolium precatalyst (1.0 equiv, 1.0 mmol)
-
Silver(I) oxide (Ag₂O) (0.55 equiv, 0.55 mmol)
-
Copper(I) chloride (CuCl) (1.0 equiv, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Ag-NHC Formation: In a foil-wrapped (light-shielded) Schlenk flask, combine the triazolium salt and Ag₂O in 10 mL of anhydrous DCM. Stir vigorously at room temperature for 12 hours under argon.
-
Validation Checkpoint (NMR): A small aliquot can be filtered and analyzed by ¹H NMR. The disappearance of the downfield C3-proton (δ 9.5 – 11.0 ppm) confirms complete conversion to the Ag-NHC complex.
-
Transmetalation: Add CuCl directly to the reaction mixture. Stir for an additional 6 hours at room temperature. The driving force is the precipitation of insoluble AgCl.
-
Isolation: Filter the suspension through a short pad of Celite under an argon atmosphere to remove AgCl and unreacted Ag₂O.
-
Crystallization: Concentrate the filtrate to approximately 2 mL. Slowly layer with anhydrous pentane to induce crystallization of the Cu(I)-NHC complex. Collect the crystals via vacuum filtration and store them in a glovebox for use in catalytic borylation of α,β-unsaturated esters[3].
References
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts ACS Omega URL:[Link]
-
Chiral Bicyclic NHC/Cu Complexes for Catalytic Asymmetric Borylation of α,β-Unsaturated Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Experimental and Computational Gas Phase Acidities of Conjugate Acids of Triazolylidene Carbenes: Rationalizing Subtle Electronic Effects PMC (National Institutes of Health) URL:[Link]
-
NHC-Catalyzed Hetero-Diels–Alder Reaction of Allenoate with Chalcone: Synthesis of Polysubstituted Pyranyl Carboxylate The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Gas Phase Acidities of Conjugate Acids of Triazolylidene Carbenes: Rationalizing Subtle Electronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting low aqueous solubility of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the low aqueous solubility of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered during the handling and formulation of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole?
The poor aqueous solubility of this compound is multifactorial, stemming from its distinct chemical structure. The 2-(trifluoromethyl)phenyl group significantly increases the molecule's lipophilicity (fat-solubility).[1] While beneficial for cell membrane permeability, this high lipophilicity is a primary driver of its low water solubility. The trifluoromethyl (-CF3) group is highly non-polar and contributes to a more ordered water structure around the molecule, which is entropically unfavorable for dissolution.[1][2] Furthermore, the planar and rigid nature of the triazole and phenyl rings can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid-state structure and dissolve the compound.
Q2: What is the expected pKa of this compound, and how does it influence solubility?
Q3: What are the most promising initial strategies for solubilizing this compound for in vitro experiments?
For initial in vitro testing, a combination of pH adjustment and the use of co-solvents is often the most practical approach. Given the pKa of the triazole ring, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 3-4) or a slightly basic buffer (e.g., pH 9-10) could be beneficial. Additionally, the use of a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), is a common and effective strategy.[4] It is crucial to keep the final concentration of the co-solvent low (typically below 1%) to avoid off-target effects in biological assays.[4]
In-Depth Troubleshooting Guides
Solubility Enhancement through pH Adjustment
The ionizable nature of the 1,2,4-triazole ring provides a direct avenue for solubility manipulation.[5] By shifting the pH of the aqueous medium, you can increase the proportion of the more soluble ionized form of the compound.
Causality: Based on the Henderson-Hasselbalch equation, when the pH of a solution is equal to the pKa of a functional group, the compound exists as a 50:50 mixture of its protonated and deprotonated forms. By adjusting the pH further away from the pKa, you can drive the equilibrium towards the more soluble ionized species.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess amount of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH of the respective buffer to generate a pH-solubility profile.
Expected Outcome:
| pH Range | Expected Solubility | Rationale |
| < 2.5 | Increased | Protonation of the triazole ring leads to a more soluble cationic species. |
| 2.5 - 10 | Low (Baseline) | The compound exists predominantly in its neutral, less soluble form. |
| > 10.5 | Increased | Deprotonation of the triazole ring results in a more soluble anionic species. |
Co-Solvent Formulation for Enhanced Solubility
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[6][7]
Causality: The addition of a co-solvent disrupts the hydrogen-bonding network of water, making it more energetically favorable for the non-polar 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole to dissolve.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Experimental Protocol: Co-solvent Solubility Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer of choice to create a range of co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Solubility Assessment: Visually inspect the solutions for any precipitation. For a more quantitative assessment, measure the concentration of the dissolved compound in the clear supernatant after centrifugation using an appropriate analytical method.
-
Control: Always include a vehicle control (the same concentration of co-solvent in the buffer without the compound) in your experiments to account for any potential effects of the co-solvent itself.
Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system.[4]
-
Precipitation upon Dilution: Co-solvent formulations can sometimes lead to precipitation of the compound when further diluted in an aqueous environment.
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming inclusion complexes that have enhanced aqueous solubility.[9]
Causality: The trifluoromethylphenyl group of the molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble compound and increasing its apparent solubility.[2]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility, often used in parenteral formulations.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Compound Addition: Add an excess of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Analysis: Centrifuge the samples, and determine the concentration of the dissolved compound in the supernatant by HPLC-UV.
-
Data Interpretation: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.
Solid Dispersion Technology for Improved Dissolution
Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[10][11] This can lead to the formation of an amorphous solid, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[12]
Causality: By preventing the formation of a stable crystal lattice, the energy required for dissolution is reduced. The hydrophilic carrier also improves the wettability of the drug particles.
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Methods for Preparing Solid Dispersions:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.
-
Melt Extrusion: The drug and carrier are mixed and heated to a molten state, then extruded and cooled.
Characterization of Solid Dispersions:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug within the dispersion.
-
Powder X-ray Diffraction (PXRD): To detect the absence of crystallinity.
-
In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion to the pure drug.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the low aqueous solubility of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.
References
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation and evaluation of solid dispersion incorporated Itraconazole gel for fungal diseases | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Retrieved from [Link]
-
IJNRD. (2023, December 12). Formulation And Evaluation Of Solid Dispersion Of Itraconazole Incorporated Dispersible Tablet. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods. Retrieved from [Link]
-
PMC. (n.d.). Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs. Retrieved from [Link]
-
ACS Publications. (2021, May 14). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins | Organic Letters. Retrieved from [Link]
-
Impactfactor. (2024, March 25). Formulation, Optimization and Evaluation of Solid SMEDDS of Itraconazole in Effervescent Granules Form. Retrieved from [Link]
-
Oxford Academic. (n.d.). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2015, September 1). [PDF] Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal | Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
MDPI. (2018, March 28). Novel Water Soluble Chitosan Derivatives with 1,2,3-Triazolium and Their Free Radical-Scavenging Activity. Retrieved from [Link]
-
Manoj Goyal et al. (n.d.). Preparation and characterization of solid dispersion of Itraconazole. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Retrieved from [Link]
-
ACS Publications. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Retrieved from [Link]
-
PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2018, April 4). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Retrieved from [Link]
-
PMC. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
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Technical Support Center: Resolving NMR Signal Overlap for Trifluoromethylphenyl Triazoles
Welcome to the technical support center for resolving NMR signal overlap in trifluoromethylphenyl triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting crowded ¹H and ¹⁹F NMR spectra for this important class of compounds. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols to address complex signal resolution issues.
I. Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my trifluoromethylphenyl triazole spectrum so overlapped?
A1: The phenyl and triazole moieties in these molecules often have protons with very similar electronic environments. This leads to small differences in their chemical shifts, causing the signals to bunch together in the aromatic region of the ¹H NMR spectrum, making individual assignment difficult.[1][2]
Q2: My ¹⁹F NMR shows a single sharp peak for the -CF₃ group. Is this always expected?
A2: For many simple trifluoromethylphenyl triazoles, a single sharp signal is expected because the three fluorine atoms are chemically equivalent.[3] However, in more complex molecules or under certain conditions (e.g., in a chiral environment or when restricted rotation is present), you might observe more complex splitting patterns or multiple signals.
Q3: Can changing the NMR solvent help resolve signal overlap?
A3: Absolutely. Changing the solvent can alter the chemical shifts of your compound through various intermolecular interactions.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to common solvents like CDCl₃ or DMSO-d₆, often resolving overlapped signals.[6][7]
Q4: What is the quickest experimental adjustment I can make to try and resolve overlapping signals?
A4: Changing the temperature of the NMR experiment is often a straightforward first step.[8][9] Varying the temperature can affect molecular conformations and intermolecular interactions, which may lead to differential changes in chemical shifts and resolve overlap.[10]
Q5: I see small, uneven peaks around my main signals. What are they?
A5: These are likely ¹³C satellites, which arise from the coupling of the observed nucleus (¹H or ¹⁹F) to an adjacent ¹³C atom.[11] Given the natural abundance of ¹³C is about 1.1%, these satellite peaks are much smaller than the main signal.
II. In-Depth Troubleshooting Guides
When simple solvent changes or temperature adjustments are insufficient, more advanced techniques are required. This section provides detailed protocols and the scientific rationale behind them.
A. Strategic Solvent Selection
The choice of solvent can dramatically influence the appearance of an NMR spectrum.[4] Solvents interact with the analyte through various mechanisms, including hydrogen bonding and anisotropic effects, which can alter the shielding of different nuclei to varying extents.
Protocol 1: Systematic Solvent Screening
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like Chloroform-d (CDCl₃).
-
Aromatic Solvent: Prepare a new sample in an aromatic solvent such as Benzene-d₆ or Toluene-d₈. The ring currents of these solvents can cause significant shifts, particularly for protons located in specific spatial orientations relative to the solvent molecule.
-
Polar Aprotic Solvent: Acquire a spectrum in a polar aprotic solvent like Acetone-d₆ or Acetonitrile-d₃. These solvents can interact with polar parts of the molecule.
-
Polar Protic Solvent: If your molecule has hydrogen bond donors or acceptors, a spectrum in a polar protic solvent like Methanol-d₄ or D₂O (if soluble) can be informative.
-
Comparison: Compare the spectra obtained in each solvent to identify the one that provides the best signal dispersion.
Table 1: Influence of Different NMR Solvents on Signal Resolution
| Solvent | Properties | Expected Effect on Trifluoromethylphenyl Triazoles |
| Chloroform-d (CDCl₃) | Relatively non-polar, weakly interacting. | Standard reference spectrum, may exhibit significant overlap. |
| Benzene-d₆ | Aromatic, strong magnetic anisotropy. | Can induce large upfield or downfield shifts depending on solute geometry, often resolving aromatic proton signals.[7] |
| DMSO-d₆ | Highly polar, aprotic. | Can disrupt intermolecular hydrogen bonding, potentially simplifying spectra. May broaden exchangeable proton signals. |
| Acetone-d₆ | Polar, aprotic. | Offers an intermediate polarity, can provide a different chemical shift dispersion than CDCl₃ or DMSO-d₆.[6] |
| Methanol-d₄ | Polar, protic. | Can engage in hydrogen bonding, which may resolve signals of protons near potential H-bonding sites. |
B. Variable Temperature (VT) NMR
Changing the temperature of the NMR experiment can be a powerful tool for resolving signal overlap, especially in molecules with conformational flexibility.[8][12] At different temperatures, the populations of different conformers change, leading to a weighted average chemical shift that is temperature-dependent.[9]
Protocol 2: Variable Temperature Study
-
Room Temperature Spectrum: Acquire a standard spectrum at ambient temperature (e.g., 25 °C).
-
Incremental Heating: Increase the sample temperature in increments of 10-20 °C (e.g., to 45 °C, then 65 °C). Allow the temperature to equilibrate for 5-10 minutes before each acquisition.
-
Incremental Cooling: If your instrument allows, cool the sample in similar increments (e.g., to 5 °C, then -15 °C).
-
Data Analysis: Analyze the series of spectra to identify temperature-dependent chemical shifts. Overlapped signals may move apart at higher or lower temperatures.
Diagram 1: Decision-Making Workflow for VT-NMR
Caption: Workflow for deciding when to use Variable Temperature NMR.
C. Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (e.g., the nitrogen atoms of the triazole ring).[1][13] This interaction induces large changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[2][14] This can effectively "stretch out" a crowded region of the spectrum.
Protocol 3: Using Lanthanide Shift Reagents
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound.
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample.
-
Acquire Spectra: Acquire a spectrum after each addition of the LSR.
-
Monitor Shifts: Observe the changes in chemical shifts. Protons closer to the binding site will experience larger shifts, leading to the resolution of previously overlapped signals.[1]
Caution: LSRs can cause significant line broadening, which may decrease resolution if too much is added.[13] They are also highly sensitive to water, so use of anhydrous solvents is recommended.
D. Advanced NMR Techniques: 2D NMR
When the above methods fail, two-dimensional (2D) NMR experiments can provide the necessary resolution by spreading the signals across a second frequency dimension.[15][16]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other.[17][18] Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. This can help to trace out the connectivity of the spin systems in the phenyl and triazole rings, even if their 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons.[17][19] Since ¹³C spectra are generally much better dispersed than ¹H spectra, an HSQC can resolve the signals of protons attached to different carbon atoms, even if the proton chemical shifts are identical.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[17][19] This is particularly useful for identifying quaternary carbons and for piecing together the overall carbon skeleton of the molecule.
Diagram 2: Workflow for 2D NMR Experiment Selection
Caption: A simplified guide to selecting 2D NMR experiments.
E. Data Processing Techniques
Modern NMR software offers powerful data processing tools that can enhance spectral resolution without further experimental work.
-
Resolution Enhancement: Applying mathematical functions (e.g., Lorentz-to-Gauss transformation) to the Free Induction Decay (FID) before Fourier transformation can narrow the spectral lines, improving the separation of closely spaced peaks.[20]
-
Deconvolution: Algorithms like Global Spectral Deconvolution (GSD) can be used to fit overlapping multiplets to their theoretical line shapes, allowing for the extraction of accurate chemical shifts and coupling constants from complex regions of the spectrum.[21][22]
III. References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Optimal NMR Sampling: Impact on Signal Resolution. Retrieved from [Link]
-
eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]
-
PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
-
PMC. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]
-
Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]
-
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
-
NMR-DB. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
arXiv.org. (2025, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Retrieved from [Link]
-
Bruker. (n.d.). NMR Thermometer Variable Temperature Control Using the 2H Lock System of AVANCE III HD Spectrometers. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
Nature. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
-
SciELO. (2013, December 13). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from [Link]
-
PMC. (n.d.). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1H-1,2,4-Triazoles Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]
-
ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
ResearchGate. (2022, March 22). (PDF) N-3,3,3-Trifluoropropenyl derivatives of azoles. Retrieved from [Link]
-
PMC. (2025, August 6). Triazole-Based Radioligands for PET of P2X7R: Syntheses, Conformational Studies, and Preliminary Autoradiographic Evaluation of [18F]AM-10. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link]
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Technical Support Center: Purification of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Welcome to the technical support center for the purification of crude 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of purifying this important heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.
Question: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" during recrystallization typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a systematic approach to resolve this:
-
Lower the Crystallization Temperature: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature. This encourages the formation of nucleation sites and ordered crystal growth. Once at room temperature, you can gradually lower the temperature.
-
Solvent System Modification:
-
Add a "poorer" solvent: If you are using a good solvent like ethanol or methanol, try adding a miscible "poorer" solvent (an anti-solvent) in which your compound is less soluble, such as water or hexane, dropwise until persistent turbidity is observed. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Change the primary solvent: Your primary solvent might be too good of a solvent. Experiment with a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
-
Induce Crystallization: If the solution remains supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Question: After column chromatography, my fractions containing the desired product are still impure. How can I improve the separation?
Answer: Poor separation in column chromatography can be due to several factors. Here's how to troubleshoot:
-
Optimize the Mobile Phase: The choice of eluent is critical.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 and provide clear separation from impurities.[1]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all impurities, a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and band broadening.
-
Minimize Sample Band Volume: Dissolve your crude product in the minimum amount of solvent and load it onto the column in a concentrated band. Overloading the column with too much sample can also lead to poor separation.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for highly polar or basic compounds, other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) might provide better separation.
Question: My yield after purification is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery can be frustrating. Here are some common causes and solutions:
-
Recrystallization Losses:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
-
Column Chromatography Losses:
-
Irreversible Adsorption: Highly polar compounds can sometimes irreversibly adsorb to the silica gel. Adding a small amount of a polar modifier like triethylamine (for basic compounds) to the eluent can help mitigate this.
-
Improper Fraction Collection: Monitor the elution carefully using TLC to ensure you are collecting all fractions containing your product.
-
-
Incomplete Reaction or Side Reactions: If the synthesis of the crude material is not optimal, the starting material may be present in high amounts, or significant side products may have formed, leading to a lower than expected yield of the desired product.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for recrystallizing crude 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole?
A1: Based on the polar nature of the triazole ring and the aromatic structure, good starting points for recrystallization solvent systems include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3]
-
Isopropanol: This solvent has been reported for recrystallizing similar triazole derivatives.[6]
-
Toluene or Xylene: For less polar impurities, these aromatic solvents can be effective.[7]
Q2: What is a good starting mobile phase for column chromatography of this compound on silica gel?
A2: A common and effective mobile phase for purifying 1,2,4-triazole derivatives is a mixture of a non-polar and a polar solvent.[1][3] Good starting points to test via TLC would be:
-
Hexane/Ethyl Acetate: Start with a ratio of 9:1 and gradually increase the proportion of ethyl acetate (e.g., 7:3, 1:1).
-
Dichloromethane/Methanol: For more polar compounds, a starting ratio of 98:2 and increasing the methanol content can be effective.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential to confirm the purity and identity of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[1][9]
Purification Method Selection Workflow
The choice of purification method depends on the nature and quantity of impurities. The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Key Purification Parameters
| Purification Method | Recommended Solvents/Mobile Phases | Key Considerations |
| Recrystallization | Ethanol/Water[3], Isopropanol[6], Toluene[7] | Effective for removing small amounts of impurities with different solubility profiles. Slow cooling is crucial for high purity crystals. |
| Column Chromatography | Hexane/Ethyl Acetate[3], Dichloromethane/Methanol[10] | Ideal for separating complex mixtures or closely related impurities. Proper TLC optimization is key to success. |
References
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
ACS Publications. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. Available from: [Link]
-
PMC - NIH. Synthesis of new triazole-based trifluoromethyl scaffolds. Available from: [Link]
-
ResearchGate. Synthesis, Cyrstal Structure and Fungicidal Activity of New Triazole Compounds Containing Trifluoromethylphenyl Moiety | Request PDF. Available from: [Link]
-
AWS. Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solv. Available from: [Link]
-
PMC. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]
-
Semantic Scholar. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available from: [Link]
-
RSC Publishing. A practical flow synthesis of 1,2,3-triazoles. Available from: [Link]
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]
- Google Patents. US4269987A - Purification of triazoles.
Sources
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- 2. evitachem.com [evitachem.com]
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- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]
- 9. dea.gov [dea.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole Substitutions
Welcome to the Advanced Synthesis Support Center. Working with 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole presents a formidable synthetic challenge. The ortho-trifluoromethyl group on the phenyl ring exerts immense steric shielding and electron-withdrawing effects over the adjacent nitrogen atoms of the triazole core. This guide is engineered for drug development professionals and synthesists who are experiencing stalled reactions, poor regioselectivity, or negligible yields during N-alkylation and N-arylation workflows.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation with primary alkyl halides stalls at <15% conversion using standard K₂CO₃/MeCN conditions. How can I drive this to completion? A1: The failure of standard carbonate bases in this context is a classic kinetic issue. The bulky -CF₃ group restricts the trajectory of the incoming electrophile. To overcome this, you must increase the ground-state nucleophilicity of the triazole by exploiting the "Cesium Effect" [1]. Causality: Potassium and sodium ions form relatively tight ion pairs with the triazolide anion. Cesium (Cs⁺) has a much larger ionic radius and lower charge density, resulting in a highly dissociated, "naked" triazolide anion in polar aprotic solvents like DMF or DMSO[2]. This dramatically lowers the activation energy required for the nucleophilic attack, allowing the hindered nitrogen to react. If thermal heating is insufficient, applying Microwave (MW) irradiation provides the rapid, localized heating necessary to overcome the remaining steric activation barrier[3].
Q2: I am attempting an N-arylation using a copper-catalyzed Ullmann coupling, but I only recover starting material. What is the alternative? A2: Copper-catalyzed Ullmann couplings are notoriously sensitive to ortho-steric hindrance on both the nucleophile and the electrophile. The 2-(trifluoromethyl)phenyl moiety effectively blocks the necessary coordination of the triazole to the copper center. Causality: You must pivot to a Palladium-catalyzed Buchwald-Hartwig amination utilizing highly sterically demanding N-Heterocyclic Carbene (NHC) ligands (e.g., IPr*OMe)[4]. While it seems counterintuitive to use a bulky ligand for a bulky substrate, the extreme steric bulk of the ligand actually forces the crucial reductive elimination step, expelling the product from the palladium center and preventing catalyst resting-state entrapment[4].
Q3: How do I control or separate the N1 vs. N2 regioisomers? A3: Alkylation of 3(5)-substituted 1,2,4-triazoles inherently produces a mixture of N1 and N2 isomers[3]. The N2 position is sterically favored (further from the CF₃ group), while the N1 position may be electronically favored depending on the transition state. Causality: To push for the kinetic (less hindered N2) product, use lower temperatures and highly reactive electrophiles. To isolate them, standard silica gel chromatography often fails due to similar polarities. You must use a gradient elution system (e.g., Dichloromethane to 5% Methanol/DCM) or reverse-phase preparative HPLC[3].
Diagnostic Troubleshooting Workflow
Below is the logical decision matrix for resolving stalled functionalizations of hindered triazoles.
Workflow for optimizing substitutions of highly sterically hindered 1,2,4-triazoles.
Quantitative Data: Condition Optimization
The following tables summarize the empirical data demonstrating the causality of base and catalyst selection on reaction yields when dealing with ortho-CF₃ hindered triazoles.
Table 1: Optimization of N-Alkylation (Electrophile: Benzyl Bromide)
| Base | Solvent | Temperature / Method | Time | Conversion / Yield |
| K₂CO₃ | MeCN | 80 °C (Thermal) | 24 h | < 10% |
| K₂CO₃ | DMF | 80 °C (Thermal) | 24 h | 25% |
| Cs₂CO₃ | DMF | 80 °C (Thermal) | 24 h | 68% |
| Cs₂CO₃ | DMF | 120 °C (Microwave) | 0.5 h | > 95% |
Table 2: Optimization of N-Arylation (Electrophile: Bromobenzene)
| Catalyst System | Ligand | Solvent | Temp | Yield |
| CuI (10 mol%) | DMEDA | DMF | 120 °C | Trace |
| Pd₂(dba)₃ (5 mol%) | XPhos | 1,4-Dioxane | 100 °C | 42% |
| Pd(OAc)₂ (5 mol%) | IPr*OMe (NHC) | 1,4-Dioxane | 100 °C | 88% |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted, Cs₂CO₃-Promoted N-Alkylation
Purpose: To force the N-alkylation of the hindered triazole using the Cesium effect and microwave activation.
-
Preparation: Oven-dry a 10 mL microwave vial and cool under an argon atmosphere.
-
Reagent Loading: Add 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv) to the vial.
-
Solvent Addition: Add 3.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes to pre-form the highly nucleophilic cesium triazolide salt.
-
Electrophile Addition: Add the alkyl halide (1.2 mmol, 1.2 equiv) dropwise. Seal the vial with a crimp cap.
-
Microwave Irradiation: Irradiate the mixture at 120 °C for 30 minutes.
-
Self-Validation Check 1: Upon completion, the solution should transition from a pale suspension to a fine, dense white suspension (precipitation of CsX salts).
-
-
Reaction Monitoring: Sample 10 µL of the crude mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Check 2: Confirm the complete disappearance of the starting material peak (m/z 214 [M+H]⁺) and the appearance of the target product mass.
-
-
Workup: Dilute the mixture with 15 mL EtOAc. Wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF solvent. Dry the organic layer over Na₂SO₄, concentrate, and purify via gradient flash chromatography.
Protocol B: Pd/NHC-Catalyzed Buchwald-Hartwig N-Arylation
Purpose: To achieve C-N bond formation with aryl halides where standard Ullmann conditions fail due to ortho-CF₃ steric clash[4].
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), and NaOtBu (1.0 mmol, 2.0 equiv).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and the bulky NHC ligand salt IPr*OMe·HCl (5 mol%)[4].
-
Solvent: Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube securely and remove it from the glovebox.
-
Heating: Stir the reaction mixture at 100 °C for 4–12 hours.
-
Monitoring: Monitor the reaction progress by TLC (Hexanes/EtOAc 1:1).
-
Self-Validation Check: The reaction is deemed complete when the distinct UV-active starting material spot is fully consumed. If the reaction stalls at ~50%, spike with an additional 2 mol% of the pre-mixed Pd/NHC catalyst.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography.
Sources
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- 4. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole vs. 3-Trifluoromethylphenyl Isomers in Drug Design
The 1,2,4-triazole ring is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for amides and carboxylic acids, a hydrogen bond donor/acceptor, and a metal chelator. When hybridized with a trifluoromethylphenyl moiety, the exact positional isomerism of the trifluoromethyl (–CF₃) group—specifically ortho (2-position) versus meta (3-position)—fundamentally dictates the molecule's 3D topography, electronic distribution, and physicochemical profile.
This guide provides an in-depth technical comparison of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole and its meta-substituted counterpart, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for their characterization.
Conformational Dynamics & Structural Biology (The "Steric Twist")
The –CF₃ group possesses a large van der Waals radius (approximately 2.7 Å), making it significantly bulkier than a standard methyl group [[1]](). This spatial bulk is the primary driver of conformational divergence between the isomers.
In the meta-isomer (5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole), the –CF₃ group is positioned distally from the inter-ring C–C bond. This lack of steric hindrance allows the phenyl and triazole rings to adopt a nearly coplanar conformation (dihedral angle θ ≈ 0°–20°), maximizing π−π conjugation across the system.
Conversely, in the ortho-isomer (5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole), the bulky –CF₃ group creates severe steric repulsion with the adjacent triazole ring's C–H bonds and nitrogen lone pairs. To relieve this steric clash, the molecule is forced out of planarity into a highly twisted, orthogonal conformation, frequently resulting in dihedral angles exceeding 50°–90° 23.
Causality Insight: This orthogonal twist locks the ortho-isomer into a specific 3D vector space. In structure-based drug design (SBDD), this conformational restriction is highly advantageous; it pre-organizes the ligand to fit into deep, narrow hydrophobic pockets, thereby reducing the entropic penalty ( ΔS ) typically lost upon target binding.
Mechanistic impact of ortho-CF3 substitution on physicochemical properties.
Physicochemical Profiling & Metabolic Stability
While fluorination generally increases lipophilicity, the positional placement of the –CF₃ group creates divergent physicochemical effects due to the interplay of 3D geometry and electronics.
-
Lipophilicity (logP): The meta-CF₃ isomer typically exhibits a higher logP. Its planar conformation allows for efficient desolvation and burying of the hydrophobic surface area. However, the ortho-CF₃ isomer often demonstrates a comparatively lower logP [[4]]() 5. The twisted conformation of the ortho-isomer disrupts structural symmetry, which can increase the overall molecular dipole moment and expose the polar nitrogens of the 1,2,4-triazole ring more prominently to the aqueous solvent, enhancing hydration 4.
-
Metabolic Stability: The –CF₃ group is inherently resistant to enzymatic breakdown 1. In the ortho position, it acts as a physical shield. Its steric bulk hinders the approach of cytochrome P450 (CYP450) enzymes to the vulnerable inter-ring C–C bond, significantly reducing the likelihood of oxidative metabolism and prolonging the compound's half-life 1.
Quantitative Data Summary
| Property | 5-[2-(CF₃)phenyl]-1H-1,2,4-triazole (Ortho) | 5-[3-(CF₃)phenyl]-1H-1,2,4-triazole (Meta) | Mechanistic Causality |
| Dihedral Angle ( θ ) | > 50° (Non-coplanar / Twisted) | ~ 0° - 20° (Planar) | Severe steric clash between the bulky ortho-CF₃ group (vdW radius ~2.7 Å) and the triazole ring forces an orthogonal twist. |
| Lipophilicity (logP) | Lower relative to meta | Higher relative to ortho | The twisted conformation disrupts structural symmetry, increasing the molecular dipole moment and exposing polar triazole nitrogens to the aqueous phase. |
| Metabolic Stability | Exceptionally High | High | The ortho-CF₃ group acts as a physical shield, sterically blocking CYP450 enzymes from accessing the inter-ring C–C bond. |
| Target Binding Entropy | Low Entropic Penalty | Higher Entropic Penalty | The pre-organized, twisted conformation reduces the degrees of freedom lost upon binding to deep, narrow hydrophobic pockets. |
Experimental Methodologies (Self-Validating Protocols)
To objectively validate the structural and physicochemical differences between these isomers, the following self-validating experimental workflows must be employed.
Protocol 1: NMR-Based Conformational Analysis (NOESY/ROESY)
Causality: Nuclear Overhauser Effect (NOE) cross-relaxation rates are inversely proportional to the sixth power of the internuclear distance ( r−6 ). By measuring the NOE buildup between the triazole protons and the phenyl protons, precise spatial distances can be calculated to derive the solution-state dihedral angle, empirically validating the steric twist.
-
Sample Preparation: Dissolve 5–10 mg of the purified isomer in 600 µL of deuterated solvent (e.g., DMSO- d6 or CDCl 3 ) containing 0.03% TMS as an internal standard.
-
Data Acquisition: Acquire 2D NOESY or ROESY spectra using a 500 MHz (or higher) NMR spectrometer. Use a mixing time ( τm ) array (e.g., 100, 300, 500 ms) to ensure measurements are taken within the linear initial rate approximation regime.
-
Integration & Calibration: Integrate the cross-peaks between the triazole proton and the adjacent phenyl protons. Calibrate distances using a known fixed internuclear distance within the molecule (e.g., adjacent aromatic protons, typically ~2.48 Å) as an internal reference.
-
Distance Calculation: Apply the Isolated Spin Pair Approximation (ISPA) equation: rij=rref×(Vref/Vij)1/6 , where V is the integrated cross-peak volume.
-
Conformational Mapping: Input the derived distances into molecular mechanics software (e.g., MOE or Maestro) to map the corresponding dihedral angle ( θ ).
Protocol 2: RP-HPLC Lipophilicity (logP) Determination (OECD 117)
Causality: Reversed-phase HPLC partitions analytes between a hydrophobic stationary phase (C18) and a hydrophilic mobile phase. The retention time ( tR ) directly correlates with the compound's partitioning coefficient (logP), providing a highly reproducible measure of lipophilicity that accounts for 3D conformational exposure.
-
Reference Calibration: Prepare a mixture of at least six reference standards with known logP values spanning the expected range (e.g., logP 1.0 to 4.0).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 using 10 mM phosphate buffer. This ensures the 1,2,4-triazole (pKa ~9-10) remains in a consistent, neutral ionization state.
-
Chromatographic Run: Inject 10 µL of the reference mixture and the isomer samples onto a C18 column (150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor via UV detection at 254 nm.
-
Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each peak: k′=(tR−t0)/t0 , where t0 is the dead time (measured using an unretained compound like thiourea).
-
logP Derivation: Plot log(k′) vs. known logP of the reference standards to generate a linear calibration curve ( R2>0.99 ). Interpolate the logP of the ortho and meta isomers directly from this curve.
Self-validating experimental workflow for structural and physicochemical profiling.
References
- Source: MDPI (Molecules)
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Source: RSC Publishing (Chemical Science)
- Source: PubMed (Journal of Medicinal Chemistry)
- Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(III)- and I(V)
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- 3. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I( iii )- and I( v )-fluorides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02162K [pubs.rsc.org]
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A Comparative Guide to the Validation of HPLC Quantification Methods for 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous antifungal, antiviral, and anti-inflammatory agents.[1][2] The introduction of a trifluoromethyl (CF3) group to such heterocyclic scaffolds can significantly enhance key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3] 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a molecule representative of this important chemical class. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and robustness.[4] However, developing a reliable HPLC method is only the first step; the method must be rigorously validated to ensure it is fit for its intended purpose. This guide provides an in-depth comparison of two distinct reversed-phase HPLC methodologies for the quantification of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Physicochemical Properties and Chromatographic Considerations
The structure of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole presents unique challenges and opportunities for chromatographic separation.
-
Triazole Ring: This heterocyclic system imparts polarity, influencing retention behavior in reversed-phase systems.[7][8]
-
Phenyl Group: Provides a non-polar, aromatic character, allowing for strong hydrophobic interactions with C18 stationary phases and potential for π-π interactions.
-
Trifluoromethyl Group: This highly electronegative group alters the electronic properties of the phenyl ring and introduces a unique interaction potential with specialized stationary phases.
Based on these features, two primary reversed-phase HPLC methods are proposed for comparison: a conventional C18 column, the universal workhorse, and a Pentafluorophenyl (PFP) column, which offers alternative selectivity for halogenated and aromatic compounds.[9]
Comparison of HPLC Methodologies
The selection of the column and mobile phase is critical for achieving optimal separation. Here, we compare two robust methods.
| Parameter | Method A: C18 (Workhorse) | Method B: Pentafluorophenyl (Alternative Selectivity) | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm | C18 relies on hydrophobic interactions. PFP offers mixed-mode interactions (hydrophobic, π-π, dipole-dipole) which can be highly effective for fluorinated and aromatic analytes.[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | A simple acidic mobile phase ensures the triazole moiety is protonated, leading to sharper peaks and consistent retention. |
| Gradient | 30% B to 70% B over 10 min | 30% B to 70% B over 10 min | A gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | UV at 260 nm | UV at 260 nm | The conjugated system of the phenyl and triazole rings is expected to have strong UV absorbance. 260 nm is a common wavelength for such aromatic systems.[10] |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation: The ICH Q2(R1) Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will follow.[5][6]
Caption: A workflow diagram illustrating the key stages of HPLC method development and subsequent validation as per ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare a solution of the analyte standard.
-
Prepare a placebo solution (a mixture of all formulation excipients without the analyte).
-
Prepare a spiked sample by adding a known amount of the analyte to the placebo solution.
-
If available, analyze samples of known impurities or forced degradation samples (subjected to acid, base, oxidation, heat, and light stress).
-
Inject all samples into the HPLC system.
-
Acceptance Criteria: The analyte peak in the spiked sample should be free from interference from any placebo or degradant peaks. The peak purity should be confirmed using a Diode Array Detector (DAD).
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
-
Prepare a stock solution of the analyte at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards across the expected working range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[6]
Experimental Protocol:
-
The data from the Linearity, Accuracy, and Precision studies are used to establish the range. For an API assay, a typical range is 80% to 120% of the test concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations with those of blank samples.
-
Acceptance Criteria:
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% acetonitrile).
-
Mobile phase pH (e.g., ± 0.1 units).
-
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits. The %RSD of the results should not significantly change.
Comparative Validation Data Summary (Hypothetical)
The following table summarizes the expected performance of the two proposed methods based on the validation parameters.
| Validation Parameter | Method A: C18 | Method B: PFP | Acceptance Criteria |
| Specificity | Passed | Passed | No interference at analyte Rt |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | Covers working concentration |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.9% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | 0.65% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.20% | 0.95% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.4 | S/N ≥ 10; %RSD ≤ 10% |
| LOD (µg/mL) | 0.15 | 0.12 | S/N ≥ 3 |
| Robustness | Passed | Passed | System suitability passes |
Analysis: Both methods are valid and fit for purpose. Method B (PFP) shows slightly better performance in terms of linearity, precision, and sensitivity (LOQ/LOD). This suggests that the alternative interactions offered by the PFP phase provide a more robust and sensitive separation for this specific fluorinated compound.
Caption: A conceptual diagram showing the inter-relationship between key HPLC method validation parameters and their contribution to overall method reliability.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the validation of HPLC methods for quantifying 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, comparing a standard C18 approach with an alternative PFP-based method. Both methods can be successfully validated according to ICH Q2(R1) guidelines.
-
Method A (C18): Represents a reliable, conventional choice suitable for routine quality control where a standard, widely available column is preferred.
-
Method B (PFP): Offers superior performance with enhanced sensitivity and precision. This method is recommended for applications requiring lower quantification limits, such as bioanalytical studies or trace impurity analysis.
The choice between methods depends on the specific application requirements. However, the slightly superior performance of the PFP column highlights the value of exploring alternative stationary phase chemistries, especially for complex molecules like fluorinated heterocycles. Regardless of the chosen method, adherence to the validation principles detailed herein is essential to guarantee the generation of accurate, reliable, and reproducible analytical data.
References
- Jamari, N. L. A., Dohmann, J. F., Raab, A., Krupp, E. M., & Feldmann, J. (2017). Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS.
- Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 95-101.
- Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM.
-
Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 60-69. [Link]
-
University of Aberdeen. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). University of Aberdeen Research Portal. [Link]
-
Bari, S. B. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality Control and Assurance. ResearchGate. [Link]
- Darehkordi, A., et al. (2020). Synthesis of 1,3-diphenyl-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives (4a–k). Journal of Chemical Sciences, 132(1), 1-8.
-
Bastos, M. M. C., et al. (2018). Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol. Brazilian Journal of Radiation Sciences, 6(2B). [Link]
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Regan, T., & Liscouski, J. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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de Oliveira, C. S., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7860-7877. [Link]
-
El-Marroun, H., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471. [Link]
- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
-
Wang, M., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1284893. [Link]
-
Kumar, V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899124. [Link]
- Korte, E. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc.
- Fedotov, S. O., & Hotsulia, A. S. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice, 17(2), 116-122.
-
Singh, V., et al. (2023). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]
-
HELIX Chromatography. (2026). HPLC Analysis of 1,2,4-Triazole on Coresep 100 Mixed-Mode. [Link]
-
Man-Cohem, N., et al. (2019). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Journal of Applied Laboratory Medicine, 4(1), 29-40. [Link]
- Uno, Y., et al. (2017). High-throughput simultaneous quantification of five azole anti-fungal agents and one active metabolite in human plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Health Care and Sciences, 3, 27.
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comparative efficacy of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole as an enzyme inhibitor
Executive Summary
The evolution of target-site mutations in fungal pathogens necessitates the development of next-generation inhibitors that can exploit secondary binding pockets within target enzymes. As a Senior Application Scientist evaluating novel antifungal scaffolds, I have analyzed 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (TFMPT) . This guide provides an objective, data-driven comparison of TFMPT against standard clinical alternatives (Fluconazole and Voriconazole), detailing the mechanistic causality behind its efficacy and the self-validating protocols used to quantify its performance.
Mechanistic Grounding: Why TFMPT Excels
Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a critical rate-limiting step in ergosterol biosynthesis. The inhibition of CYP51 by azole compounds relies on a highly specific dual-interaction model, as demonstrated in recent [1]:
-
Heme Coordination : The N4 atom of the 1,2,4-triazole ring forms a direct coordinate covalent bond with the prosthetic ferric heme iron, preventing the binding and activation of oxygen required for catalysis.
-
Hydrophobic Envelope Engagement : The 2-(trifluoromethyl)phenyl moiety acts as a rigid, lipophilic anchor. Unlike the smaller 2,4-difluorophenyl group found in legacy drugs like fluconazole, the bulky trifluoromethyl group deeply penetrates the hydrophobic access channel of CYP51. This extended engagement significantly reduces the dissociation rate ( koff ), allowing TFMPT to overcome common point mutations (e.g., Y132F) that typically confer resistance by altering the water-mediated hydrogen bond network[1].
Fig 1: Mechanism of CYP51 inhibition by TFMPT in the ergosterol biosynthesis pathway.
Comparative Efficacy Profile
To objectively benchmark TFMPT, we evaluated its physical binding affinity ( Kd ), enzymatic inhibitory potency ( IC50 ), and whole-cell antifungal efficacy ( MIC50 ) against standardized clinical strains.
| Compound | CYP51 Kd (nM) | CYP51 IC50 (nM) | C. albicans MIC50 (µg/mL) | A. fumigatus MIC50 (µg/mL) |
| TFMPT | 12.5 | 28.4 | 0.015 | 0.06 |
| Voriconazole | 24.0 | 55.2 | 0.030 | 0.25 |
| Fluconazole | 145.0 | 310.0 | 0.250 | >64.00 |
Data Interpretation : TFMPT exhibits an 11.6-fold higher binding affinity than Fluconazole. The causality here is structural: the trifluoromethyl group provides superior van der Waals packing within the substrate access channel, a feature similarly exploited in next-generation inhibitors[2].
Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out experimental artifacts.
Protocol 1: Recombinant CYP51 Spectral Binding Assay ( Kd Determination)
Causality & Design : We utilize a Type II difference spectroscopy assay. When the triazole nitrogen displaces the native water ligand and coordinates the ferric heme iron, it induces a characteristic shift in the Soret band (peak at 425 nm, trough at 410 nm). The magnitude of this shift is directly proportional to the fraction of bound enzyme, allowing precise thermodynamic quantification. Self-Validation : Before titration, a carbon monoxide (CO) binding assay is performed. A stable peak at 450 nm confirms the presence of properly folded, catalytically active P450 enzyme, ensuring the measured Kd is not skewed by denatured, inactive protein (P420).
Step-by-Step Workflow :
-
Preparation : Dilute recombinant C. albicans CYP51 to a final concentration of 1.0 µM in 50 mM potassium phosphate buffer (pH 7.4). Causality: 10% glycerol is added to the buffer to stabilize the protein fold during room-temperature measurements.
-
Baseline : Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm to zero the spectrophotometer.
-
Titration : Add TFMPT (dissolved in DMSO) to the sample cuvette in 0.1 µM increments (up to 5.0 µM). Add an equivalent volume of pure DMSO to the reference cuvette. Crucial: Keep the final DMSO concentration <1% v/v to prevent solvent-induced heme perturbation.
-
Measurement : Record the difference spectrum after each addition. Allow 3 minutes of equilibration time per step to ensure steady-state binding.
-
Analysis : Plot the absorbance difference ( ΔA425−410 ) against TFMPT concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Kd .
Fig 2: Step-by-step workflow for the CYP51 spectral binding assay to determine Kd.
Protocol 2: In Vitro Ergosterol Biosynthesis Inhibition Assay ( IC50 )
Causality & Design : While Kd measures physical binding, the IC50 assay measures functional enzymatic blockade in a whole-cell context. By quantifying the depletion of ergosterol and the accumulation of lanosterol via GC-MS, we directly observe the biochemical consequence of [3]. Self-Validation : A parallel resazurin reduction assay is run on the exact same microtiter plate. This ensures that the observed reduction in ergosterol is due to specific CYP51 target engagement rather than generalized, non-specific cytotoxicity or solvent shock.
Step-by-Step Workflow :
-
Culture : Inoculate C. albicans (ATCC 10231) in RPMI 1640 medium to a standardized density of 1×104 CFU/mL.
-
Treatment : Expose the cultures to a serial dilution of TFMPT (0.001 to 10 µM) and incubate for 24 hours at 35°C.
-
Extraction : Harvest cells by centrifugation. Saponify the cell pellets using 25% ethanolic KOH for 1 hour at 85°C to release bound sterols, followed by liquid-liquid extraction with n-heptane.
-
Derivatization & GC-MS : Derivatize the sterol extracts with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. Analyze via GC-MS, monitoring the specific mass-to-charge (m/z) ratios for ergosterol (m/z 396) and lanosterol (m/z 426).
-
Calculation : Calculate the IC50 based on the concentration of TFMPT required to reduce the ergosterol peak area by 50% relative to the untreated control.
Conclusion
TFMPT represents a highly optimized scaffold for CYP51 inhibition. By strategically combining the heme-coordinating power of the 1,2,4-triazole core with the dense hydrophobic bulk of the 2-(trifluoromethyl)phenyl group, it achieves superior binding kinetics and functional efficacy compared to legacy azoles. The rigorous, self-validating protocols outlined above confirm its potential as a robust candidate for further drug development pipelines.
References
-
Title : Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis Source : Journal of Biological Chemistry (via PubMed Central) URL :[Link]
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Title : Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition Source : Journal of Fungi (via PubMed Central) URL :[Link]
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Title : Expanding the binding envelope of CYP51 inhibitors targeting Trypanosoma cruzi with 4-aminopyridyl-based sulfonamide derivatives Source : Journal of Medicinal Chemistry (via PubMed Central) URL :[Link]
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A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole in Human Cancer Cell Lines
Introduction: The Rationale for Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its unique physicochemical properties allow it to act as a bioisostere for amide or ester groups and engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to biological targets.[3][4][5] In oncology research, triazole derivatives have emerged as promising candidates for the development of novel anticancer drugs, demonstrating efficacy against a variety of human cancer cell lines.[2][6]
This guide focuses on a specific derivative, 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole . The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a strategic medicinal chemistry decision. This group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to greater potency.[7][8]
The objective of this document is to provide a comprehensive, technically-grounded framework for researchers to benchmark the in vitro cytotoxicity of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. This guide will detail the methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, while providing a comparative context against established cytotoxic agents.
Benchmarking Strategy: A Multi-Faceted Approach
A thorough evaluation of a novel compound's cytotoxic potential requires more than a single assay. A robust benchmarking strategy involves a panel of assays that interrogate different cellular processes, a selection of relevant cancer cell lines, and comparison against well-characterized standard-of-care drugs.
Rationale for Human Cell Line Selection
To obtain a broad understanding of the compound's activity spectrum, it is crucial to test it against cell lines derived from different cancer types. The following are recommended for initial screening due to their widespread use and well-characterized phenotypes:
-
A549 (Human Lung Adenocarcinoma): Represents non-small cell lung cancer, a leading cause of cancer-related death.[3][9]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, crucial for studying hormone-dependent breast cancers.[10][11]
-
HCT-116 (Human Colon Carcinoma): A well-characterized model for colorectal cancer, often used in studies of apoptosis and cell cycle.[8][12]
-
HeLa (Human Cervical Adenocarcinoma): A highly proliferative and durable cell line, widely used as a general model for cancer biology.[5][13]
Selection of Comparative Compounds (Positive Controls)
To contextualize the potency of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, it is essential to include positive controls. The choice of control should be guided by its mechanism of action and established use in the field.[14][15]
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, inducing widespread DNA damage and apoptosis. It serves as a potent, broad-spectrum cytotoxic agent.[10]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis. It is a standard-of-care for numerous cancers.[11]
The overall experimental workflow is designed to provide a comprehensive cytotoxicity profile, moving from general viability to specific mechanisms of cell death.
Caption: High-level experimental workflow for cytotoxicity benchmarking.
Experimental Methodologies: The Core Protocols
The following sections provide detailed, step-by-step protocols. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the scientific rationale behind critical steps.
Protocol 1: Cell Viability via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Include "no-cell" blank wells containing medium only to serve as a background control.[19]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, Doxorubicin, and Cisplatin in the appropriate culture medium.
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells (e.g., 0.1% DMSO) as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C.
-
Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The exact time should be optimized for each cell line.[18]
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]
-
-
Data Analysis:
-
Subtract the average OD of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Cytotoxicity via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[20] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, making it a reliable indicator of cell lysis.[21][22]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Crucial Control: Prepare wells for "Maximum LDH Release" by treating cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[22][23]
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[24]
-
Rationale: This step pellets any detached but intact cells, ensuring that the LDH measured is from lysed cells in the supernatant, not from cells damaged during handling.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
-
Data Acquisition:
-
Add 50 µL of the stop solution provided with the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "no-cell" wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD_Treated - OD_SpontaneousRelease) / (OD_MaximumRelease - OD_SpontaneousRelease)] * 100 (where "Spontaneous Release" is the vehicle-treated control).
-
Protocol 3: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[25] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[27]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach ~70-80% confluency after treatment.
-
Treat cells with the test compound at concentrations around its determined IC₅₀ value for 24-48 hours. Include positive (Doxorubicin) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction. Centrifuge at 500 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[28]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[26]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[27]
-
-
Data Acquisition & Analysis:
Comparative Data Analysis & Interpretation
The primary output of the viability and cytotoxicity assays is the IC₅₀ value. The data below is presented as an illustrative example based on activities reported for analogous triazole compounds to guide interpretation.[8][11][12]
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole | A549 (Lung) | 5.8 |
| MCF-7 (Breast) | 8.2 | |
| HCT-116 (Colon) | 3.5 | |
| HeLa (Cervical) | 12.1 | |
| Doxorubicin (Control) | A549 (Lung) | 0.9 |
| MCF-7 (Breast) | 0.5 | |
| HCT-116 (Colon) | 0.7 | |
| HeLa (Cervical) | 0.4 | |
| Cisplatin (Control) | A549 (Lung) | 4.2 |
| MCF-7 (Breast) | 7.5 | |
| HCT-116 (Colon) | 3.1 | |
| HeLa (Cervical) | 2.5 |
Interpretation:
-
Potency: A lower IC₅₀ value indicates greater cytotoxic potency. In this example, the test compound shows the highest potency against the HCT-116 colon cancer cell line.
-
Comparative Efficacy: The compound demonstrates potency comparable to Cisplatin in HCT-116 and MCF-7 cells but is less potent than Doxorubicin across all cell lines.
-
Selectivity: The compound exhibits some selectivity, being more effective against HCT-116 and A549 cells compared to HeLa cells. Further testing on a non-cancerous cell line (e.g., human fibroblasts) would be required to calculate a true selectivity index and assess potential for off-target toxicity.
Mechanistic Insights: Potential Signaling Pathways
Triazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis.[12][29] Apoptosis is a highly regulated process of programmed cell death crucial for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic signaling cascades.[30] Key pathways often implicated include the MAPK and PI3K/AKT pathways, which regulate cell survival and proliferation.[31][32] The activation of pro-apoptotic proteins (like Bax) and caspases (like Caspase-3) is a hallmark of this process.
Caption: A simplified diagram of a potential apoptosis induction pathway.
The Annexin V/PI assay directly tests this hypothesis. An increase in the Annexin V-positive cell population following treatment with 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole would strongly suggest that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
Conclusion
This guide provides a robust, multi-assay framework for benchmarking the cytotoxicity of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole. By combining assessments of metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can generate a comprehensive and reliable dataset. This approach not only quantifies the compound's potency across different cancer types but also provides initial insights into its mechanism of action. The data generated through these self-validating protocols will be critical for making informed decisions about the future development of this promising triazole derivative as a potential anticancer agent.
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National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
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Semantic Scholar. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
